

A Comparative Guide to 2-(Cyclohexyloxy)ethanol for Synthetic Chemistry Applications

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Compound of Interest

Compound Name: 2-(Cyclohexyloxy)ethanol

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Introduction: The selection of a solvent is a critical parameter in chemical synthesis, influencing reaction kinetics, selectivity, and yield. **2-(Cyclohexyloxy)ethanol**, a member of the glycol ether family, is a high-boiling point solvent with both polar (hydroxyl) and non-polar (cyclohexyloxy) functionalities. While detailed performance data in a wide range of specific organic reactions is not extensively available in peer-reviewed literature, this guide provides a comparative analysis of its physicochemical properties against common alternative solvents. This allows for an informed, data-driven approach to its potential applications in synthesis and formulation.

Glycol ethers, often known by the trade name Cellosolve, are prized for their excellent solvency, high boiling points, and miscibility with both polar and non-polar substances.^{[1][2]} **2-(Cyclohexyloxy)ethanol** fits this profile, making it a potential alternative to solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or other high-boiling glycol ethers when specific solubility characteristics or evaporation rates are required.

Comparative Analysis of Physicochemical Properties

The performance of a solvent is intrinsically linked to its physical properties.^[3] A high boiling point is desirable for reactions requiring elevated temperatures, while density affects phase separation, and polarity influences the solubility of reactants and reagents. The following table

compares key properties of **2-(Cyclohexyloxy)ethanol** with other common high-boiling point solvents.

Property	2-(Cyclohexyloxy)ethanol	2-(Hexyloxy)ethanol	Dimethyl Sulfoxide (DMSO)	N,N-Dimethylformamide (DMF)	Propylene Carbonate
CAS Number	1817-88-5[4]	112-25-4[5]	67-68-5	68-12-2	108-32-7
Molecular Formula	C ₈ H ₁₆ O ₂ [4]	C ₈ H ₁₈ O ₂ [5]	C ₂ H ₆ OS	C ₃ H ₇ NO	C ₄ H ₆ O ₃
Molecular Weight (g/mol)	144.21[4]	146.23[6]	78.13	73.09	102.09
Boiling Point (°C)	221 (approx.) / 112 @ 20 mmHg[7]	208.3[8]	189	153	242
Density (g/mL @ 25°C)	0.990[7]	0.888 (at 20°C)[5]	1.100	0.944	1.205
Flash Point (°C)	95[7]	81.7[8]	87	58	132
Solubility in Water	Sparingly Soluble	9.46 g/L[5]	Miscible	Miscible	Miscible

Note: Data for alternative solvents is sourced from standard chemical reference databases.

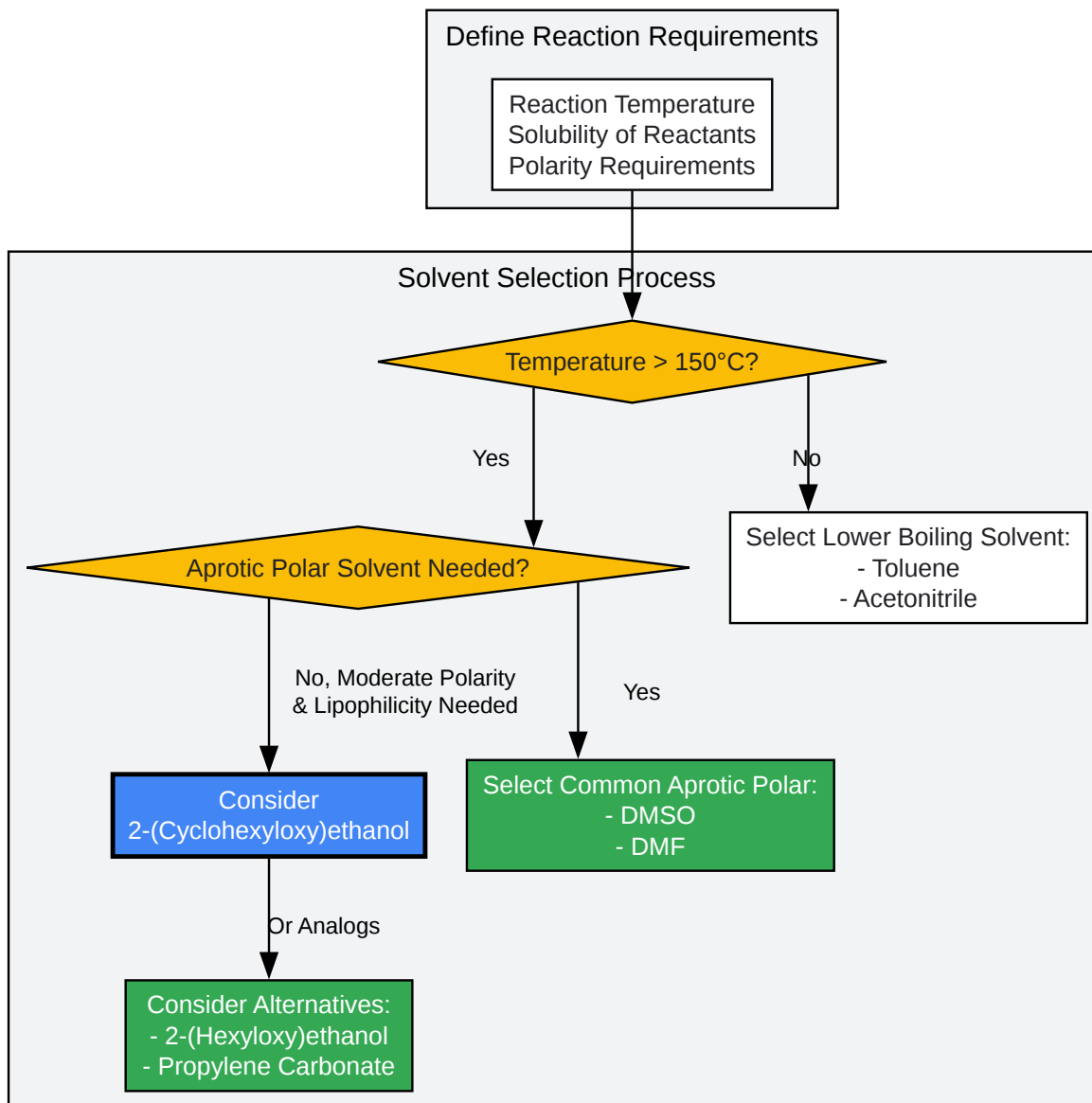
This comparison highlights that **2-(Cyclohexyloxy)ethanol** is a high-boiling, combustible liquid with a density close to that of water. Its structure suggests it is a less polar alternative to aprotic polar solvents like DMSO and DMF, and potentially offers different solvency for non-polar compounds due to the bulky cyclohexyl group.

Potential Applications and Performance Considerations

Based on the properties of analogous E-series glycol ethers, **2-(Cyclohexyloxy)ethanol** can be considered for the following applications:

- **High-Temperature Reactions:** Its high boiling point makes it suitable as a medium for reactions that require sustained heating, preventing solvent loss through evaporation.
- **Coalescing Agent:** In latex paints and coatings, glycol ethers act as coalescing agents, aiding in the formation of a continuous film as the coating dries.^{[6][9]} The slow evaporation rate of **2-(Cyclohexyloxy)ethanol** would be beneficial in these formulations.
- **Specialty Cleaning Formulations:** The dual hydrophilic/lipophilic nature of glycol ethers allows them to effectively dissolve both water-soluble and greasy soils, making them valuable in industrial and household cleaners.^[10]

The following diagram illustrates a logical workflow for selecting a high-boiling point solvent for a synthetic reaction, indicating where **2-(Cyclohexyloxy)ethanol** might be considered.



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Caption: Logical workflow for high-boiling point solvent selection.

Experimental Protocols

Due to the absence of published reaction performance data, this section provides a detailed, verified protocol for the synthesis of **2-(Cyclohexyloxy)ethanol** itself. This procedure can be

adapted for the preparation of other β -hydroxyethyl ethers.

Synthesis of 2-(Cyclohexyloxy)ethanol via Reductive Cleavage of a Ketal

This two-step procedure involves the formation of a ketal from cyclohexanone and ethylene glycol, followed by reductive cleavage using lithium aluminum hydride and aluminum chloride.

Step A: Synthesis of 1,4-Dioxaspiro[4.5]decane (Cyclohexanone Ethylene Ketal)

- Apparatus: A 1-liter round-bottomed flask equipped with a water separator (e.g., Dean-Stark trap) and a reflux condenser.
- Reagents:
 - Cyclohexanone: 118 g (1.20 moles)
 - 1,2-Ethanediol (Ethylene Glycol): 82 g (1.32 moles)
 - Benzene: 250 mL
 - p-Toluenesulfonic acid monohydrate: 0.05 g
- Procedure:
 - Combine all reagents in the flask.
 - Heat the mixture to reflux using a heating mantle.
 - Continue refluxing for approximately 6 hours, or until the theoretical amount of water (21.6 mL) has been collected in the trap.
 - Cool the reaction mixture to room temperature.
 - Extract the mixture with 200 mL of 10% sodium hydroxide solution, followed by five 100-mL portions of water.

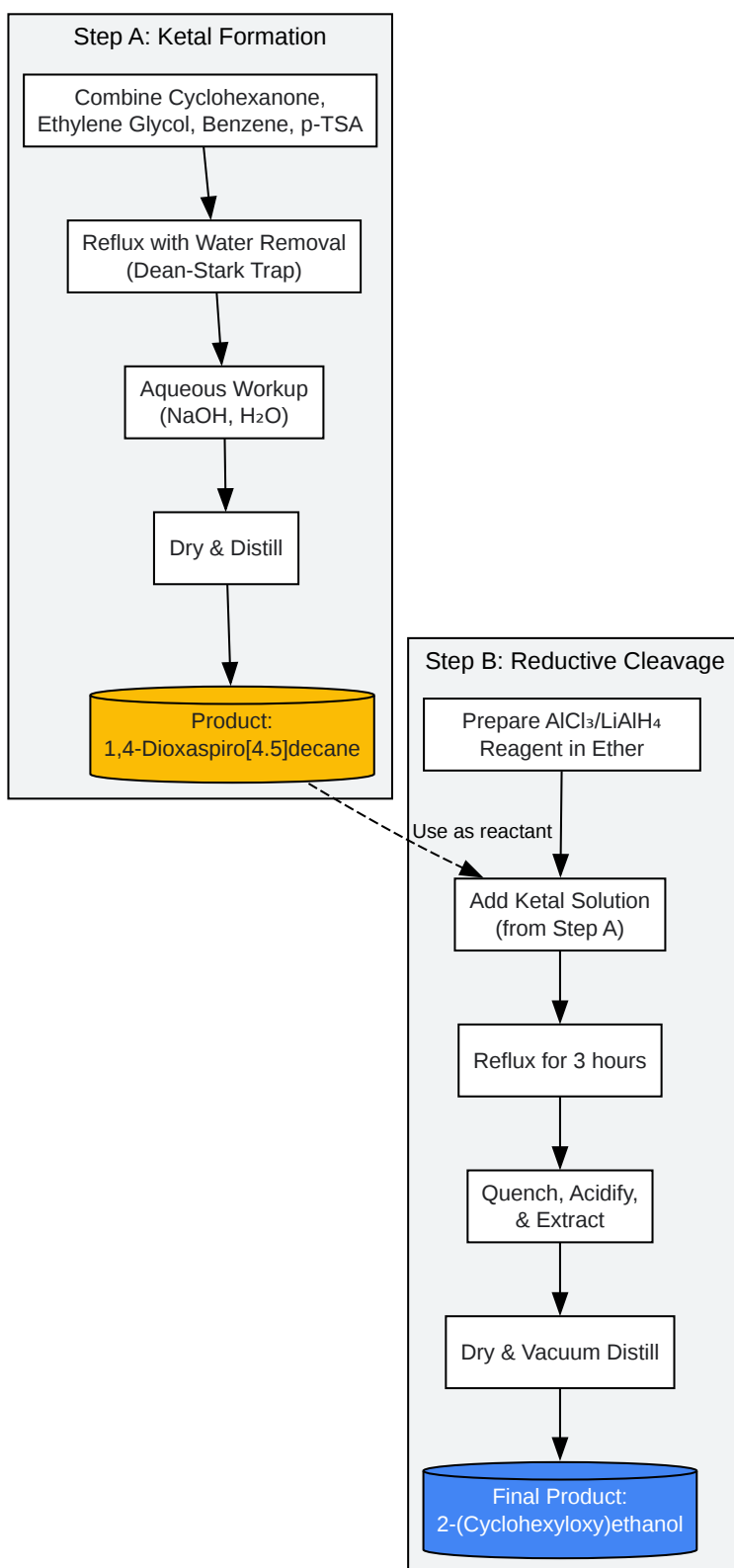
- Dry the organic layer over anhydrous potassium carbonate and distill under reduced pressure to yield 1,4-Dioxaspiro[4.5]decane.

Step B: Synthesis of **2-(Cyclohexyloxy)ethanol**

- Apparatus: A dry 3-liter, three-necked, round-bottomed flask equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a condenser with a drying tube.
- Reagents:
 - Anhydrous Aluminum Chloride (AlCl_3): 242 g (1.81 moles)
 - Anhydrous Ether: 500 mL
 - Lithium Aluminum Hydride (LiAlH_4): 16.7 g (0.44 mole)
 - 1,4-Dioxaspiro[4.5]decane (from Step A): 125 g (0.88 mole) dissolved in 200 mL of anhydrous ether.
- Procedure:
 - Charge the flask with AlCl_3 and immerse it in an ice-salt bath.
 - Slowly add the 500 mL of anhydrous ether to the stirred AlCl_3 powder. Stir for 30 minutes to form a light gray solution.
 - In a separate flask, prepare a slurry of LiAlH_4 in 500 mL of anhydrous ether.
 - Add the solution of 1,4-Dioxaspiro[4.5]decane dropwise to the $\text{AlCl}_3/\text{LiAlH}_4$ mixture at a rate that maintains gentle reflux.
 - After the addition is complete, replace the ice bath with a steam bath and reflux the mixture for 3 hours.
 - Cool the flask in an ice bath and carefully quench the excess hydride by the dropwise addition of water until hydrogen evolution ceases.
 - Add 1 L of 10% sulfuric acid, followed by 400 mL of water, to dissolve the inorganic salts.

- Separate the ether layer and extract the aqueous layer with three 200-mL portions of ether.
- Combine the ethereal extracts, wash with saturated sodium bicarbonate solution and then brine.
- Dry the solution over anhydrous potassium carbonate, concentrate by distillation, and purify the residue by vacuum distillation to yield **2-(Cyclohexyloxy)ethanol**.

The following diagram visualizes the experimental workflow for the synthesis of **2-(Cyclohexyloxy)ethanol**.



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Caption: Experimental workflow for the synthesis of **2-(Cyclohexyloxy)ethanol**.

Conclusion

While direct, quantitative performance comparisons of **2-(Cyclohexyloxy)ethanol** in various reaction types are not readily available in scientific literature, an analysis of its physicochemical properties places it among other high-boiling glycol ether solvents. Its unique structure, featuring a bulky non-polar group and a polar hydroxyl group, suggests it may offer advantages in applications requiring specific solvency characteristics, such as in coatings, cleaners, or as a specialty reaction medium for high-temperature synthesis. For researchers in drug development and other scientific fields, **2-(Cyclohexyloxy)ethanol** represents a potentially useful, albeit less-characterized, alternative to more common solvents. Further empirical investigation is necessary to fully delineate its performance profile across a range of synthetic transformations.

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- To cite this document: BenchChem. [A Comparative Guide to 2-(Cyclohexyloxy)ethanol for Synthetic Chemistry Applications]. BenchChem, [2025]. [Online PDF]. Available at:

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